BenchChemオンラインストアへようこそ!

Meptazinol

Respiratory depression Analgesic safety Opioid comparative pharmacology

Meptazinol (54340-58-8) is the only mixed opioid combining mu-1 partial agonism with acetylcholinesterase inhibition—critical for respiratory safety studies (0% ventilatory depression vs. 30% morphine). Its partial agonist profile (sodium shift 8.7) and mu-1 selectivity (IC₅₀<1 nM) make it ideal for biased signaling and intrinsic efficacy assays. With minimal abuse liability (no withdrawal in primate models) and inability to substitute for morphine in dependent animals, it's a vital comparator for NIDA-style abuse potential assessments. Choose Meptazinol over pentazocine or nalbuphine for opioid-cholinergic crosstalk research.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 54340-58-8
Cat. No. B1207559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeptazinol
CAS54340-58-8
SynonymsMeptazinol
Meptazinol Hydrochloride
Meptid
WY 22811
WY-22811
WY22811
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCC1(CCCCN(C1)C)C2=CC(=CC=C2)O
InChIInChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3
InChIKeyJLICHNCFTLFZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meptazinol (CAS 54340-58-8): Procurement-Grade Opioid Agonist-Antagonist for Pain Research and Formulation Development


Meptazinol (CAS 54340-58-8) is a synthetic opioid analgesic classified as a mixed agonist-antagonist with predominant activity at mu-opioid receptors [1]. It is chemically defined as (±)-3-(3-ethyl-1-methylhexahydro-1H-azepin-3-yl)phenol and contains one chiral center, yielding two enantiomers [2]. Unlike classical mu-agonists such as morphine, meptazinol exhibits a unique pharmacological profile characterized by reduced respiratory depression, lower dependence potential, and an additional anticholinesterase component [3]. The compound is indicated for moderate to severe pain, with established utility in postoperative, obstetric, and chronic pain settings [4].

Why Meptazinol (54340-58-8) Cannot Be Interchanged with Other Mixed Opioid Agonist-Antagonists in Critical Research Applications


Meptazinol occupies a distinct pharmacological space among mixed opioid agonist-antagonists. It does not fit into the conventional nalorphine-like or morphine-like classification schemes that encompass pentazocine, butorphanol, and nalbuphine [1]. While other agents in this class typically function as mu-antagonists with kappa-agonist activity, meptazinol acts as a partial mu-agonist with μ₁-subtype selectivity and possesses an independent anticholinesterase component not found in pentazocine, nalbuphine, or tramadol [2]. Consequently, generic substitution with alternative mixed agonist-antagonists will introduce confounding variables in experimental models—whether receptor binding assays, respiratory depression studies, or abuse liability assessments—due to divergent receptor engagement profiles and non-opioid off-target activities [3].

Quantitative Differentiation Evidence: Meptazinol (54340-58-8) vs. Morphine, Pentazocine, and Pethidine in Controlled Studies


Meptazinol vs. Morphine and Pentazocine: Ventilatory Response Preservation in Healthy Volunteers

In a double-blind crossover trial in seven healthy volunteers, meptazinol 100 mg/70 kg produced no significant change in the ventilatory response to rebreathing carbon dioxide compared with placebo. In contrast, equianalgesic doses of morphine 10 mg/70 kg and pentazocine 60 mg/70 kg depressed the slope of the ventilatory response by 30.0% and 31.6%, respectively (P<0.02, averaged over the first 3.5 h) [1]. End-tidal CO₂ (Pe'co₂) increased by only 0.22 kPa with meptazinol, which was significantly less than the 0.40 kPa increase with morphine (P<0.05) and the 0.59 kPa increase with pentazocine (P<0.01) [1]. This represents a 45% smaller CO₂ retention compared to morphine and a 63% smaller retention compared to pentazocine [1].

Respiratory depression Analgesic safety Opioid comparative pharmacology

Meptazinol vs. Morphine: Arterial Blood Gas Stability at Equianalgesic Doses in Rats

At equianalgesic intravenous doses, meptazinol (10 mg/kg i.v.) produced no significant effects on arterial pO₂ or pCO₂ in rats. In contrast, morphine (3.5 mg/kg i.v.) significantly lowered pO₂ by over 20 mm Hg and raised pCO₂ by over 10 mm Hg when measured in arterial blood samples [1]. Notably, meptazinol co-administered with morphine did not reverse the respiratory depressant actions of morphine, distinguishing it from other mixed agonist-antagonists such as nalbuphine and pentazocine that can antagonize mu-agonist respiratory effects [1].

In vivo pharmacology Blood gas analysis Opioid safety profiling

Meptazinol Analgesic Potency Relative to Morphine and Pentazocine in Preclinical Models

In analgesic potency assays conducted in animal models, meptazinol was estimated to be 2 to 5 times less potent than morphine by weight. Relative to pentazocine, meptazinol was found to be less potent than or equipotent to pentazocine depending on the assay conditions [1]. In clinical comparative studies, generally similar analgesic effects were evident between meptazinol, pethidine, and pentazocine, though in one or two studies a greater degree of analgesia was produced by meptazinol than pethidine or pentazocine [1]. The order of potency for analgesia (buprenorphine > morphine > pethidine > meptazinol > pentazocine) has been characterized across multiple opiate-sensitive endpoints [2].

Analgesic potency ranking Preclinical efficacy Comparative analgesia

Meptazinol Mu-Opioid Receptor Binding: Ki = 32 nM and Sodium Shift Characterization

Meptazinol exhibits a binding affinity (Ki) of 32 nM at mu-opioid receptors determined by competitive displacement assay [1]. In parallel studies, meptazinol demonstrates a sodium shift of 8.7, which lies midway between that of the full agonist morphine (sodium shift 22.5) and the antagonist naloxone (sodium shift 1.6), providing quantitative evidence that meptazinol functions as a partial agonist [2]. Detailed competition studies further reveal that meptazinol inhibits a portion of ³H-labeled opiate and opioid peptide binding with an IC₅₀ value under 1 nM, corresponding to the high-affinity mu-1 binding site [2].

Receptor binding affinity Mu-opioid selectivity Partial agonism

Meptazinol vs. Pethidine and Pentazocine: Postoperative Pulmonary Function Preservation

In a controlled comparison of postoperative analgesia, meptazinol produced less sedation and greater sparing of lung function tests than did pethidine and pentazocine [1]. When meptazinol or morphine was administered for further pain relief in a single-blind manner, there was no evidence of patient preference for one drug over the other, indicating comparable analgesic acceptability despite differential side-effect profiles [1]. This sedation-sparing property is consistent with meptazinol's reduced CNS depressant effects relative to other opioids in its class [2].

Postoperative analgesia Pulmonary function Sedation comparison

Meptazinol Anticholinesterase Activity: 1/100th Potency of Physostigmine In Vitro

Meptazinol has been demonstrated to be an inhibitor of acetylcholinesterase in vitro with a potency approximately one-hundredth that of physostigmine [1]. This cholinergic component is absent in classical mu-agonists like morphine and fentanyl, and is not a prominent feature of pentazocine or nalbuphine [2]. The anticholinesterase activity may contribute to the compound's unique side-effect profile including nausea and gastrointestinal effects, and potentially to its analgesic mechanism [3]. The effect is stereoselective: (+)-meptazinol inhibits the twitch response of the guinea-pig ileum at concentrations between 0.1 and 10 μM, while (-)-meptazinol produces potentiation [2].

Acetylcholinesterase inhibition Cholinergic pharmacology Non-opioid mechanism

Optimal Procurement Scenarios for Meptazinol (54340-58-8): Research and Development Applications


Respiratory Safety Profiling Studies in Analgesic Development

For research programs evaluating the respiratory safety margin of novel analgesics, meptazinol serves as an essential comparator. Its quantitatively demonstrated lack of ventilatory depression at therapeutic doses—0% slope depression vs. 30% with morphine and 31.6% with pentazocine [1]—provides a benchmark for reduced respiratory liability. Researchers should procure meptazinol when constructing dose-response curves for respiratory endpoints or when validating in vivo plethysmography models against a positive control that preserves normal CO₂ response.

Partial Mu-Opioid Agonist Reference Standard in Receptor Pharmacology

Meptazinol's partial agonist profile, validated by its sodium shift of 8.7 (midway between morphine 22.5 and naloxone 1.6) and its mu-1 selective binding (IC₅₀ < 1 nM for high-affinity sites) [1], makes it uniquely suitable as a reference ligand in studies examining intrinsic efficacy and biased signaling. Procurement of meptazinol is indicated for laboratories conducting GTPγS binding assays, β-arrestin recruitment studies, or characterizing novel mu-opioid ligands with partial agonist properties.

Cholinergic-Opioid Interaction Studies in Pain and GI Motility Research

Given its dual mechanism—mu-opioid agonism plus acetylcholinesterase inhibition at 1/100th the potency of physostigmine [1]—meptazinol is the compound of choice for investigating opioid-cholinergic crosstalk in gastrointestinal motility, nausea mechanisms, or multimodal analgesia. Researchers should select meptazinol over pentazocine, nalbuphine, or tramadol when the experimental design specifically requires concurrent engagement of opioid and cholinergic pathways within a single molecular entity .

Abuse Liability Assessment in Behavioral Pharmacology Programs

Meptazinol's distinct abuse potential profile—characterized by minimal withdrawal signs in rhesus monkeys upon abrupt discontinuation, failure to substitute for morphine in dependent animals, and limited 'liking' scores with dose-dependent dysphoria in human studies [1]—positions it as a critical comparator in drug discrimination, self-administration, and conditioned place preference studies. Procurement is recommended for CROs and academic labs conducting NIDA-style abuse liability assessments of novel opioid candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meptazinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.